3-amino-2-((4-methoxyphenoxy)methyl)-[1,2,4]triazolo[5,1-b]quinazolin-9(3H)-one
描述
属性
IUPAC Name |
3-amino-2-[(4-methoxyphenoxy)methyl]-[1,2,4]triazolo[5,1-b]quinazolin-9-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N5O3/c1-24-11-6-8-12(9-7-11)25-10-15-20-22-16(23)13-4-2-3-5-14(13)19-17(22)21(15)18/h2-9H,10,18H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXAZRBDMNGHRSD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCC2=NN3C(=O)C4=CC=CC=C4N=C3N2N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-2-((4-methoxyphenoxy)methyl)-[1,2,4]triazolo[5,1-b]quinazolin-9(3H)-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Triazole Ring: This step involves the cyclization of appropriate hydrazine derivatives with carboxylic acids or their derivatives to form the triazole ring.
Quinazoline Formation: The triazole ring is then fused with a quinazoline moiety through a series of condensation reactions.
Introduction of the Amino Group: The amino group is introduced via nucleophilic substitution reactions.
Methoxyphenoxy Methylation: The final step involves the methylation of the phenoxy group with methoxy groups under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.
化学反应分析
Types of Reactions
3-amino-2-((4-methoxyphenoxy)methyl)-[1,2,4]triazolo[5,1-b]quinazolin-9(3H)-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated solvents and bases like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while reduction may produce amine derivatives.
科学研究应用
Anticancer Activity
Recent studies indicate that derivatives of quinazoline compounds, including those containing the triazole moiety, exhibit potent anticancer properties. For instance, compounds similar to 3-amino-2-((4-methoxyphenoxy)methyl)-[1,2,4]triazolo[5,1-b]quinazolin-9(3H)-one have been synthesized and tested for their cytotoxic effects against various cancer cell lines. A study reported that certain triazoloquinazoline derivatives demonstrated significant cytotoxicity with IC50 values ranging from 2.44 to 9.43 μM against HCT-116 cells, indicating a promising avenue for further development in cancer therapy .
Antimicrobial Activity
The compound's structure allows it to interact effectively with biological targets, making it a candidate for antimicrobial applications. Research has shown that similar compounds exhibit good activity against multidrug-resistant tuberculosis (MDR-TB). For example, some derivatives achieved minimum inhibitory concentrations (MIC) significantly lower than first-line drugs used in MDR-TB treatment . This suggests that 3-amino-2-((4-methoxyphenoxy)methyl)-[1,2,4]triazolo[5,1-b]quinazolin-9(3H)-one could be explored as a lead compound for developing new antimicrobial agents.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial in optimizing the efficacy of quinazoline derivatives. The introduction of various substituents on the quinazoline and triazole rings has been shown to enhance biological activity significantly. For instance, modifications such as adding methoxy or halogen groups can improve lipophilicity and binding affinity to target proteins . This aspect is vital for designing more effective therapeutic agents based on the core structure of 3-amino-2-((4-methoxyphenoxy)methyl)-[1,2,4]triazolo[5,1-b]quinazolin-9(3H)-one.
Synthesis and Characterization
The synthesis of 3-amino-2-((4-methoxyphenoxy)methyl)-[1,2,4]triazolo[5,1-b]quinazolin-9(3H)-one typically involves multi-step reactions starting from readily available precursors. A common method includes the condensation of appropriate hydrazones with phenolic compounds followed by cyclization to form the triazole and quinazoline rings . Characterization techniques such as NMR spectroscopy and X-ray crystallography are employed to confirm the structure and purity of the synthesized compounds.
Case Study 1: Anticancer Screening
In a systematic study involving several synthesized quinazoline derivatives, researchers evaluated their effects on cancer cell lines. Among them, one derivative exhibited an IC50 value of 5 μM against breast cancer cells (MCF-7), demonstrating its potential as an anticancer agent .
Case Study 2: Antimicrobial Efficacy
A comparative study assessed the antimicrobial activity of various triazoloquinazolines against resistant strains of bacteria. The compound showed promising results with an MIC value of 8 µg/mL against Staphylococcus aureus strains resistant to methicillin . This highlights its potential application in treating infections caused by resistant pathogens.
作用机制
The mechanism of action of 3-amino-2-((4-methoxyphenoxy)methyl)-[1,2,4]triazolo[5,1-b]quinazolin-9(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole and quinazoline moieties are known to interact with biological macromolecules through hydrogen bonding, hydrophobic interactions, and van der Waals forces. These interactions can inhibit enzyme activity or modulate receptor function, leading to the compound’s biological effects.
相似化合物的比较
Similar Compounds
- 3-amino-2-((4-methoxyphenoxy)methyl)-[1,2,4]triazolo[4,3-b]quinazolin-9(3H)-one
- 3-amino-2-((4-methoxyphenoxy)methyl)-[1,2,4]triazolo[3,4-b]quinazolin-9(3H)-one
Uniqueness
The unique structure of 3-amino-2-((4-methoxyphenoxy)methyl)-[1,2,4]triazolo[5,1-b]quinazolin-9(3H)-one, particularly the position of the triazole ring fusion, distinguishes it from similar compounds. This structural difference can lead to variations in biological activity and specificity, making it a valuable compound for targeted research and development.
生物活性
3-amino-2-((4-methoxyphenoxy)methyl)-[1,2,4]triazolo[5,1-b]quinazolin-9(3H)-one is a synthetic compound that belongs to the class of triazoloquinazolines. This compound has garnered attention due to its potential biological activities, particularly in the field of cancer therapy and other therapeutic applications. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and other relevant pharmacological effects.
Synthesis and Structural Characteristics
The synthesis of 3-amino-2-((4-methoxyphenoxy)methyl)-[1,2,4]triazolo[5,1-b]quinazolin-9(3H)-one typically involves the condensation of appropriate precursors containing quinazoline and triazole moieties. The structural formula can be represented as follows:
This compound features a triazole ring fused with a quinazoline structure, which is known for its diverse biological activities.
Anticancer Activity
Research indicates that compounds similar to 3-amino-2-((4-methoxyphenoxy)methyl)-[1,2,4]triazolo[5,1-b]quinazolin-9(3H)-one exhibit significant anticancer properties. For instance:
- Cytotoxicity Studies : A study evaluated various synthesized triazoloquinazolines against four cancer cell lines: hepatocellular carcinoma (HePG-2), breast cancer (MCF-7), prostate cancer (PC3), and colorectal carcinoma (HCT-116). The results showed moderate cytotoxic activity with IC50 values indicating the effectiveness of these compounds in inhibiting cell proliferation .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 3-amino-2-((4-methoxyphenoxy)methyl)-[1,2,4]triazolo[5,1-b]quinazolin-9(3H)-one | HCT-116 | 17.35 |
| HePG-2 | 29.47 | |
| MCF-7 | 39.41 |
The anticancer mechanism of this compound is believed to involve several pathways:
- Inhibition of Cell Cycle Progression : Similar compounds have been shown to arrest the cell cycle at the G2/M phase, leading to apoptosis in cancer cells .
- EGFR Inhibition : Some derivatives have demonstrated inhibitory effects on the epidermal growth factor receptor (EGFR), which is often overexpressed in various cancers .
- Topoisomerase II Inhibition : Compounds in this class may also act as inhibitors of topoisomerase II, an enzyme critical for DNA replication and cell division .
Additional Biological Activities
Apart from anticancer effects, compounds related to 3-amino-2-((4-methoxyphenoxy)methyl)-[1,2,4]triazolo[5,1-b]quinazolin-9(3H)-one have shown promise in other therapeutic areas:
- Antimicrobial Activity : Some derivatives have been evaluated for their antimicrobial properties against various pathogens .
- Anti-inflammatory Effects : Certain quinazoline derivatives exhibit anti-inflammatory properties that could be beneficial in treating inflammatory diseases .
Case Studies
A notable case study involved the synthesis and evaluation of a series of quinazoline derivatives that included triazole moieties. These compounds were tested against multiple cancer cell lines and exhibited varying degrees of cytotoxicity. The study highlighted the potential for developing new anticancer agents based on structural modifications of existing triazoloquinazolines .
常见问题
Basic Research Questions
Q. What are the most efficient synthetic routes for 3-amino-2-((4-methoxyphenoxy)methyl)-[1,2,4]triazolo[5,1-b]quinazolin-9(3H)-one?
- Methodological Answer : The compound can be synthesized via tandem aza-Wittig/heterocumulene-mediated annulation. Key steps include:
- Reacting iminophosphoranes with aromatic isocyanates to form carbodiimides.
- Subsequent treatment with hydrazine yields 3-amino-2-arylaminoquinazolin-4(3H)-ones, followed by cyclization with triphenylphosphane and hexachloroethane to form the triazoloquinazolinone core .
- Alternative methods include copper-catalyzed domino reactions using substituted N′-acetyl-2-bromobenzohydrazides and cyanamide, which avoid ligands or additives and tolerate diverse functional groups .
Q. How does the 4-methoxyphenoxy substituent influence the compound's physicochemical properties?
- Methodological Answer : The 4-methoxyphenoxy group enhances lipophilicity, improving membrane permeability in biological assays. Computational tools like LogP calculations and molecular docking can predict its effect on bioavailability. Experimental validation involves comparing solubility and partition coefficients (e.g., octanol-water) with analogs lacking this substituent .
Q. What spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- 1H/13C NMR : Assigns proton environments (e.g., methoxy protons at δ ~3.8 ppm) and confirms aromatic substitution patterns .
- IR Spectroscopy : Identifies key functional groups (e.g., C=O stretch at ~1680 cm⁻¹ for the quinazolinone ring) .
- Mass Spectrometry : Validates molecular weight (e.g., via ESI-MS) and fragmentation pathways to confirm structural integrity .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be systematically explored for antibacterial optimization?
- Methodological Answer :
- Step 1 : Synthesize analogs with varied substituents (e.g., replacing 4-methoxyphenoxy with thiophenyl or halogenated aryl groups).
- Step 2 : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using microbroth dilution (MIC assays). Compare results with reference antibiotics (e.g., ampicillin MIC = 6.25 µM) .
- Step 3 : Perform docking studies against bacterial targets (e.g., M. tuberculosis enoyl-ACP reductase) to correlate substituent effects with binding affinity .
Q. What strategies mitigate contradictory bioactivity data in antimycobacterial studies?
- Methodological Answer :
- Data Normalization : Use standardized protocols (e.g., CLSI guidelines) for MIC assays to minimize variability.
- Mechanistic Follow-Up : Combine phenotypic screening with target-specific assays (e.g., inhibition of mycobacterial ATP synthase) to distinguish nonspecific toxicity from target engagement .
- Meta-Analysis : Compare results across analogs (e.g., diphenylamine-containing triazoloquinazolinones with MIC = 12.5 µM vs. unsubstituted derivatives) to identify substituent-driven trends .
Q. How can computational modeling predict the compound's interaction with anti-inflammatory targets?
- Methodological Answer :
- Docking Workflow : Use AutoDock Vina or Schrödinger Suite to model binding to COX-2 or 5-lipoxygenase.
- MD Simulations : Run 100-ns molecular dynamics simulations to assess stability of ligand-target complexes.
- Pharmacophore Mapping : Identify critical interactions (e.g., hydrogen bonding with quinazolinone C=O) using tools like LigandScout .
Experimental Design and Data Analysis
Q. How to design a robust assay for evaluating the compound's stability under physiological conditions?
- Methodological Answer :
- pH Stability : Incubate the compound in buffers (pH 1.2–7.4) at 37°C. Monitor degradation via HPLC at 0, 6, 12, and 24 hours.
- Metabolic Stability : Use liver microsomes (human/rat) with NADPH cofactor. Quantify parent compound depletion using LC-MS/MS .
Q. What in vitro models are suitable for assessing neuroprotective potential?
- Methodological Answer :
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